molecular formula C18H13N5OS B6513184 1-phenyl-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 891104-84-0

1-phenyl-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one

Cat. No. B6513184
CAS RN: 891104-84-0
M. Wt: 347.4 g/mol
InChI Key: NSKOMWLNQAFXCV-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyridazines . It contains a pyridazine ring substituted by a phenyl group . The compound is a derivative of triazolopyrimidines, which are known for their wide range of pharmacological activities, including antitumor, antimalarial, antimicrobial, anti-inflammatory, and antifungal properties .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms . These triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Chemical Reactions Analysis

The chemical reactions involving this compound could include aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . Some of the synthesized compounds are subjected to antiviral and cytotoxicity screening using plaque-reduction assay .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from similar compounds. For instance, a similar compound has a melting point of 222.4–223.8 °C . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .

Scientific Research Applications

Anticancer Properties

1-Phenyl-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one exhibits promising anticancer potential. Researchers have synthesized derivatives of this compound and evaluated their cytotoxic effects against various cancer cell lines. These derivatives may interfere with cancer cell growth, induce apoptosis, or inhibit specific signaling pathways involved in tumorigenesis .

Antimicrobial Activity

The compound’s sulfur-containing moiety contributes to its antimicrobial properties. It has been investigated for its ability to combat bacterial and fungal infections. Researchers have explored its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens .

Analgesic and Anti-Inflammatory Effects

Studies suggest that this compound may possess analgesic and anti-inflammatory properties. It could potentially modulate pain perception and reduce inflammation by interacting with relevant receptors or enzymes .

Antioxidant Activity

The presence of the phenyl group and sulfur atom makes this compound an interesting candidate for antioxidant research. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Investigations into its radical-scavenging abilities are ongoing .

Antiviral Potential

Researchers have explored the compound’s antiviral activity, particularly against certain viruses. It may inhibit viral replication or entry into host cells. Further studies are needed to elucidate its mechanism of action and potential clinical applications .

Enzyme Inhibitors

a. Carbonic Anhydrase Inhibitors: The compound’s structure suggests it could interact with carbonic anhydrase enzymes, which are involved in various physiological processes. These inhibitors have therapeutic implications for conditions like glaucoma and epilepsy. b. Cholinesterase Inhibitors: Investigating its role in cholinesterase inhibition may lead to novel treatments for neurodegenerative diseases like Alzheimer’s. c. Alkaline Phosphatase Inhibitors: Alkaline phosphatase inhibitors are relevant in bone health and other metabolic processes. d. Anti-Lipase Activity: Lipase inhibitors are explored for weight management and lipid-related disorders. e. Aromatase Inhibitors: These compounds are crucial in breast cancer therapy .

Antitubercular Agents

Given the global burden of tuberculosis, identifying new antitubercular agents is essential. Researchers have evaluated derivatives of this compound for their activity against Mycobacterium tuberculosis. Their potential lies in inhibiting bacterial growth or disrupting essential pathways .

Mechanism of Action

Future Directions

The future directions for this compound could involve further exploration of its antimicrobial properties . There is also potential for the development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

1-phenyl-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5OS/c24-16(13-6-2-1-3-7-13)12-25-18-21-20-17-10-9-15(22-23(17)18)14-8-4-5-11-19-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKOMWLNQAFXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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